molecular formula C10H16O B7767059 (+)-Camphor

(+)-Camphor

Cat. No.: B7767059
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-MHPPCMCBSA-N
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Description

(+)-Camphor is a bicyclic monoterpene ketone that is widely known for its distinctive aromatic odor. It is naturally found in the wood of the camphor laurel (Cinnamomum camphora) and some other related trees. Historically, camphor has been used in traditional medicine, as a culinary spice, and in religious ceremonies. In modern times, it is utilized in various industrial applications, including as a plasticizer for cellulose nitrate and as a component in pharmaceuticals and cosmetics.

Scientific Research Applications

(+)-Camphor has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its effects on ion channels and its role as a natural insect repellent.

    Medicine: Incorporated in topical analgesics and anti-inflammatory formulations.

    Industry: Used in the production of celluloid and as a plasticizer for cellulose nitrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Camphor can be synthesized through several methods. One common synthetic route involves the oxidation of borneol, which is a naturally occurring alcohol. The oxidation process typically uses reagents such as chromic acid or sodium hypochlorite under controlled conditions to yield camphor.

Industrial Production Methods

Industrial production of camphor often involves the steam distillation of the wood and leaves of the camphor tree. The crude camphor obtained is then purified through sublimation. This method is efficient and allows for the large-scale production of camphor, which is essential for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

(+)-Camphor undergoes various chemical reactions, including:

    Oxidation: Camphor can be further oxidized to camphoric acid using strong oxidizing agents like nitric acid.

    Reduction: It can be reduced to borneol or isoborneol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Camphor can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Various substituted camphor derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (+)-Camphor involves its interaction with various molecular targets. It is known to activate transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in the sensation of pain and temperature. This activation leads to the desensitization of sensory neurons, providing a cooling and analgesic effect. Additionally, camphor has antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

(+)-Camphor is often compared with other terpenoids such as menthol, thymol, and eucalyptol. While all these compounds share similar structural features and biological activities, camphor is unique in its strong aromatic odor and its ability to activate TRP channels. This makes it particularly effective in topical analgesic applications.

List of Similar Compounds

    Menthol: Known for its cooling sensation and use in topical analgesics.

    Thymol: Exhibits strong antimicrobial properties.

    Eucalyptol: Used in cough suppressants and as a flavoring agent.

Properties

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSYKIVIOFKYAU-MHPPCMCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale yellow crystalline solid, Camphoraceous aroma
Record name dl-Camphor
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble, Soluble (in ethanol)
Record name dl-Camphor
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
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d-camphor
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50 g
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17.5 g
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70 g
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100 mL
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49%

Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
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96%

Synthesis routes and methods IV

Procedure details

To a suspension of 45.5 g (1.05 mole) sodium amide (content: 90% by weight/weight) and 500 ml of anhydrous dioxane a mixture of 220 g of the colourless oil obtained by the hydrolysis containing (1R,2S,4R)-(−)-2-[phenyl]-1,7,7-tri-[methyl]-bicyclo[2.2.1]heptane-2-ol, and 100 ml of anhydrous dioxane is added at the boiling point within half an hour. The mixture is heated to boiling for 2 hours, whereupon 113.0 g (1.05 mole) of (2-{chloro}-ethyl)-dimethylamine are added and the reaction mixture is heated to boiling for a further period of 4 hours.
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45.5 g
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colourless oil
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220 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-Camphor
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